Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)-: is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a benzenamine group attached to a thiadiazole ring, which is further substituted with ethyl and methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)- typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.
Substitution Reactions: The ethyl and methyl groups are introduced through alkylation reactions using suitable alkyl halides in the presence of a base.
Coupling with Benzenamine: The final step involves coupling the thiadiazole ring with benzenamine through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form, such as a thiadiazoline.
Substitution: The benzenamine group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitro compounds, sulfonyl chlorides.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiadiazolines.
Substitution: Formation of various substituted benzenamine derivatives.
Scientific Research Applications
Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiadiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The presence of the benzenamine group enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, N-(5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)-
- Benzenamine, N-(5-ethyl-1,3,4-thiadiazol-2(5H)-ylidene)-
- Benzenamine, N-(5-ethyl-5-methyl-1,3,4-oxadiazol-2(5H)-ylidene)-
Uniqueness
The unique combination of ethyl and methyl groups on the thiadiazole ring in Benzenamine, N-(5-ethyl-5-methyl-1,3,4-thiadiazol-2(5H)-ylidene)- imparts distinct chemical and biological properties. This compound exhibits enhanced stability and reactivity compared to its analogs, making it a valuable candidate for various applications.
Properties
CAS No. |
80269-70-1 |
---|---|
Molecular Formula |
C11H13N3S |
Molecular Weight |
219.31 g/mol |
IUPAC Name |
5-ethyl-5-methyl-N-phenyl-1,3,4-thiadiazol-2-imine |
InChI |
InChI=1S/C11H13N3S/c1-3-11(2)14-13-10(15-11)12-9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |
InChI Key |
VXFYAXVSAOARQL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(N=NC(=NC2=CC=CC=C2)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.